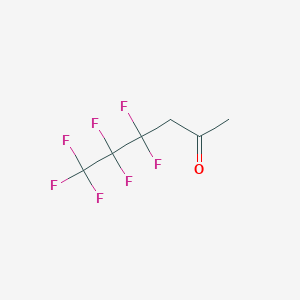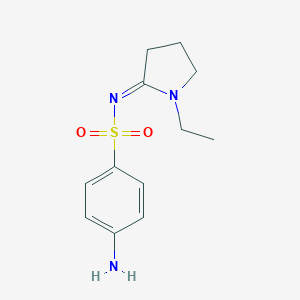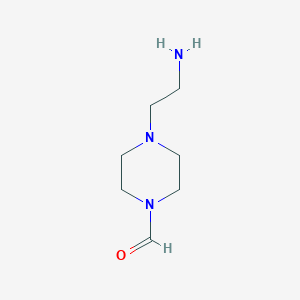
4-(2-Aminoethyl)piperazine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethyl)piperazine-1-carbaldehyde, also known as AEP, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. AEP is a derivative of piperazine, which is a cyclic organic compound that has been used in various fields such as medicine, agriculture, and industry. AEP has a molecular formula of C7H14N2O and a molecular weight of 142.2 g/mol.
Wirkmechanismus
4-(2-Aminoethyl)piperazine-1-carbaldehyde has been found to interact with biomolecules such as proteins and DNA. 4-(2-Aminoethyl)piperazine-1-carbaldehyde can form covalent adducts with proteins and modify their function. 4-(2-Aminoethyl)piperazine-1-carbaldehyde has also been shown to induce DNA damage and inhibit DNA repair enzymes. These properties of 4-(2-Aminoethyl)piperazine-1-carbaldehyde make it a potential tool for studying protein-DNA interactions and DNA damage response pathways.
Biochemical and Physiological Effects:
4-(2-Aminoethyl)piperazine-1-carbaldehyde has been shown to have both cytotoxic and cytoprotective effects depending on the concentration and duration of exposure. 4-(2-Aminoethyl)piperazine-1-carbaldehyde has been found to induce apoptosis in cancer cells, which makes it a potential anticancer agent. 4-(2-Aminoethyl)piperazine-1-carbaldehyde has also been shown to protect cells from oxidative stress and DNA damage, which makes it a potential therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Aminoethyl)piperazine-1-carbaldehyde has several advantages for lab experiments such as its easy synthesis, low cost, and high stability. 4-(2-Aminoethyl)piperazine-1-carbaldehyde can also form complexes with metal ions and biomolecules, which makes it a versatile tool for studying chemical and biological systems. However, 4-(2-Aminoethyl)piperazine-1-carbaldehyde has several limitations such as its potential toxicity and lack of selectivity. 4-(2-Aminoethyl)piperazine-1-carbaldehyde can also form non-specific adducts with biomolecules, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-(2-Aminoethyl)piperazine-1-carbaldehyde. One potential direction is to study the interaction of 4-(2-Aminoethyl)piperazine-1-carbaldehyde with specific proteins and DNA sequences to understand its mechanism of action. Another direction is to develop 4-(2-Aminoethyl)piperazine-1-carbaldehyde derivatives with improved selectivity and potency for specific applications. 4-(2-Aminoethyl)piperazine-1-carbaldehyde-based compounds can also be tested for their potential as therapeutic agents for various diseases such as cancer and neurodegenerative diseases. 4-(2-Aminoethyl)piperazine-1-carbaldehyde can also be used as a tool for studying metal ion and protein interactions in biological systems.
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoethyl)piperazine-1-carbaldehyde has been studied in various scientific fields such as chemistry, biochemistry, and pharmacology. 4-(2-Aminoethyl)piperazine-1-carbaldehyde is known to form complexes with metal ions such as copper, nickel, and zinc, which has led to its use in catalysis and coordination chemistry. 4-(2-Aminoethyl)piperazine-1-carbaldehyde has also been used in the synthesis of chiral ligands for asymmetric catalysis.
Eigenschaften
CAS-Nummer |
133093-79-5 |
|---|---|
Produktname |
4-(2-Aminoethyl)piperazine-1-carbaldehyde |
Molekularformel |
C7H15N3O |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
4-(2-aminoethyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C7H15N3O/c8-1-2-9-3-5-10(7-11)6-4-9/h7H,1-6,8H2 |
InChI-Schlüssel |
JLEHUCNAWHLRON-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCN)C=O |
Kanonische SMILES |
C1CN(CCN1CCN)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)


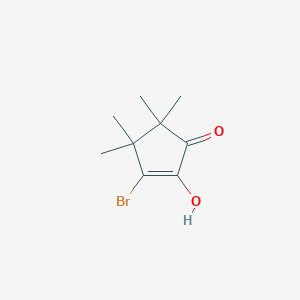
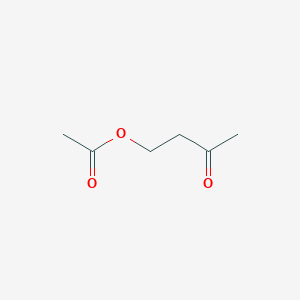


![2-Ethenylpyrazolo[1,5-A]pyridin-3-amine](/img/structure/B160003.png)


